5-Oxo-3-phenylproline 5-Oxo-3-phenylproline
Brand Name: Vulcanchem
CAS No.: 904817-37-4
VCID: VC3179927
InChI: InChI=1S/C11H11NO3/c13-9-6-8(10(12-9)11(14)15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,12,13)(H,14,15)/t8?,10-/m0/s1
SMILES: C1C(C(NC1=O)C(=O)O)C2=CC=CC=C2
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

5-Oxo-3-phenylproline

CAS No.: 904817-37-4

Cat. No.: VC3179927

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

5-Oxo-3-phenylproline - 904817-37-4

Specification

CAS No. 904817-37-4
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name (2S)-5-oxo-3-phenylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H11NO3/c13-9-6-8(10(12-9)11(14)15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,12,13)(H,14,15)/t8?,10-/m0/s1
Standard InChI Key VJHDVBWGNFOKAT-HTLJXXAVSA-N
Isomeric SMILES C1C([C@H](NC1=O)C(=O)O)C2=CC=CC=C2
SMILES C1C(C(NC1=O)C(=O)O)C2=CC=CC=C2
Canonical SMILES C1C(C(NC1=O)C(=O)O)C2=CC=CC=C2

Introduction

5-Oxo-3-phenylproline is a derivative of the amino acid proline, featuring a phenyl group attached to the third carbon of the proline ring and an oxo group at the fifth position. This structural modification imparts distinct chemical and biological properties to the molecule, making it a subject of interest in various fields of research, including medicinal chemistry and biochemical applications.

Synthesis Methods

The synthesis of 5-Oxo-3-phenylproline typically involves the cyclization of N-(3-chloro- or 1-oxo-3-chloropropyl)-α-phenylglycine under phase transfer catalysis conditions. While industrial production methods are not extensively documented, laboratory synthesis techniques can be scaled up with appropriate modifications to reaction conditions and catalysts.

Chemical Reactions and Derivatives

5-Oxo-3-phenylproline undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can form carboxylic acids or ketones using agents like potassium permanganate. Reduction converts the oxo group to a hydroxyl group, forming 5-hydroxy-3-phenylproline, using reagents such as sodium borohydride. Substitution reactions introduce functional groups onto the phenyl ring.

Reaction TypeProductsReagents
OxidationCarboxylic acids or ketonesPotassium permanganate, Chromium trioxide
ReductionAlcohols (e.g., 5-hydroxy-3-phenylproline)Sodium borohydride, Lithium aluminum hydride
SubstitutionHalogenated or nitrated derivativesBromine, Nitric acid

Endothelin Receptor Ligands

Derivatives of 5-Oxo-3-phenylproline have been explored as endothelin receptor ligands, particularly targeting the ET A subtype. These compounds show potential in cancer therapeutics due to the role of endothelin receptors in tumor proliferation and angiogenesis.

CompoundBinding Affinity (K_i)Selectivity
31h3.3 ± 1.1 µMET A
15aNo affinity-

Antibacterial Agents

cis-5-phenyl prolinates have been synthesized and tested for inhibiting Staphylococcus aureus sortase SrtA, an enzyme crucial for bacterial virulence. These compounds demonstrate potential as leads for new antibacterial therapies.

Compound TypeActivityTarget Enzyme
Vinyl sulfonyl prolinatesInhibitorySrtA

Antiplatelet and Antithrombotic Activity

Derivatives of 5-Oxo-3-phenylproline have shown antiplatelet and antithrombotic activities. In vitro studies indicate that certain derivatives effectively inhibit platelet aggregation, suggesting their potential use in treating thrombotic disorders.

CompoundIC₅₀ (µM)Toxicity (LD₅₀)
10a0.25>3 g/kg
120.15>3 g/kg

Peptide Synthesis

The structural versatility of 5-Oxo-3-phenylproline makes it an attractive building block for peptide synthesis. Its ability to form stable conformations allows for the creation of diverse peptide libraries that can be screened for various biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator